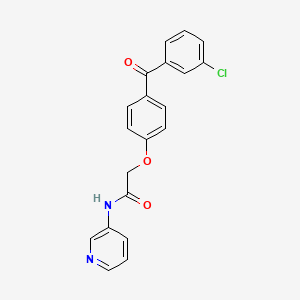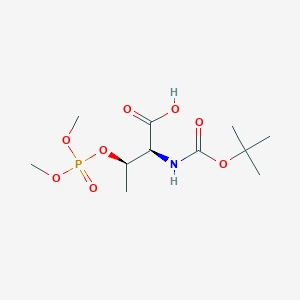
Boc-Thr(PO3Me2)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Thr(PO3Me2)-OH, also known as N-tert-Butoxycarbonyl-O,O-dimethyl-L-threonine phosphate, is a phosphorylated amino acid derivative. It is commonly used in peptide synthesis and biochemical research due to its unique properties, including its ability to introduce a phosphate group into peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(PO3Me2)-OH typically involves the protection of the amino group of threonine with a tert-butoxycarbonyl (Boc) group, followed by the phosphorylation of the hydroxyl group with dimethyl phosphate. The reaction conditions often include the use of strong acids or bases to facilitate the protection and phosphorylation steps. For example, trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while phosphorylating agents like dimethyl phosphorochloridate are used for the phosphorylation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Thr(PO3Me2)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Phosphorylation: Introduction of the phosphate group using phosphorylating agents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Phosphorylation: Dimethyl phosphorochloridate is used as a phosphorylating agent.
Major Products Formed
The major products formed from these reactions include phosphorylated peptides and proteins, which are valuable in biochemical research and drug development .
Applications De Recherche Scientifique
Boc-Thr(PO3Me2)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of phosphorylated peptides and proteins, which are important for studying protein phosphorylation and signal transduction pathways.
Biology: Helps in the study of protein-protein interactions and enzyme activities.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of biochemical reagents and diagnostic tools
Mécanisme D'action
The mechanism of action of Boc-Thr(PO3Me2)-OH involves the introduction of a phosphate group into peptides and proteins. This phosphorylation can alter the activity, stability, and interactions of the target proteins. The molecular targets include serine/threonine kinases and phosphatases, which play crucial roles in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Tyr-OMe: N-tert-Butoxycarbonyl-L-tyrosine methyl ester.
Boc-Thr-OMe: Methyl (tert-butoxycarbonyl)-L-threoninate
Uniqueness
Boc-Thr(PO3Me2)-OH is unique due to its phosphorylated threonine residue, which is not commonly found in other Boc-protected amino acids. This unique feature makes it particularly valuable for studying phosphorylation-related processes and developing phosphorylated peptides .
Propriétés
Formule moléculaire |
C11H22NO8P |
|---|---|
Poids moléculaire |
327.27 g/mol |
Nom IUPAC |
(2S,3R)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
Clé InChI |
JUSXWTSHOQYBSD-SFYZADRCSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



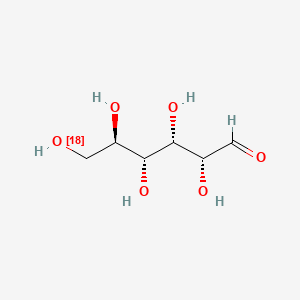

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
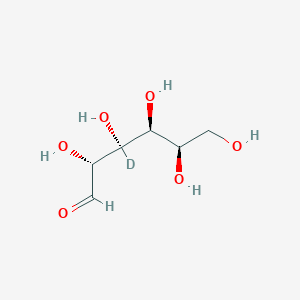
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
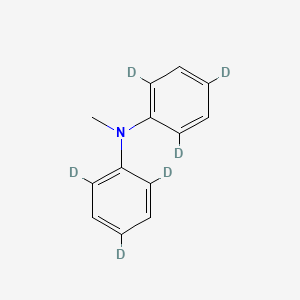
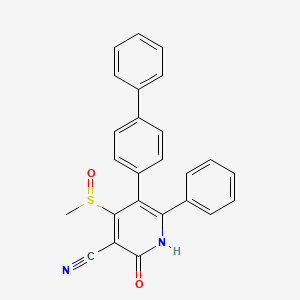


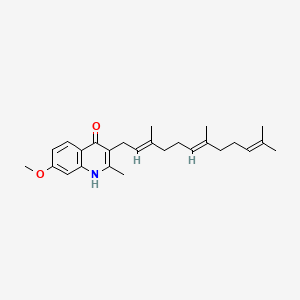
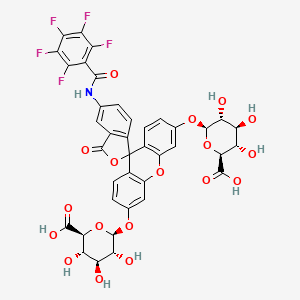
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)
